molecular formula C9H5F3N2O B1602035 6-(Trifluoromethyl)quinoxalin-2(1H)-one CAS No. 55687-18-8

6-(Trifluoromethyl)quinoxalin-2(1H)-one

Cat. No. B1602035
Key on ui cas rn: 55687-18-8
M. Wt: 214.14 g/mol
InChI Key: DJEISFASDVIILC-UHFFFAOYSA-N
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Patent
US04160834

Procedure details

This 7-trifluoromethylquinoxalin-2-one was allowed to react with phosphorus oxychloride (in the same manner as described above for 6-trifluoromethylquinoxalin-2-one) to yield the intermediate 2-chloro-7-trifluoromethylquinoxaline having a melting point of about 119°-120° C. This compound was allowed to react with ammonia, in the manner described above, to yield the 2-amino-7-trifluoromethylquinoxaline, having a melting point of about 192°-194° C., and identified by IR spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:12]=[C:11]2[C:6]([N:7]=[CH:8][C:9](=O)[NH:10]2)=[CH:5][CH:4]=1.P(Cl)(Cl)([Cl:18])=O.FC(F)(F)C1C=C2C(=CC=1)NC(=O)C=N2>>[Cl:18][C:9]1[CH:8]=[N:7][C:6]2[C:11](=[CH:12][C:3]([C:2]([F:15])([F:14])[F:1])=[CH:4][CH:5]=2)[N:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C2N=CC(NC2=C1)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C2N=CC(NC2=CC1)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2N=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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